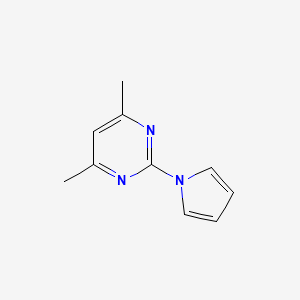

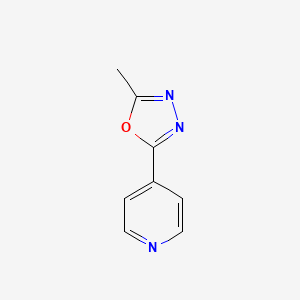

4,6-二甲基-2-(1H-吡咯-1-基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

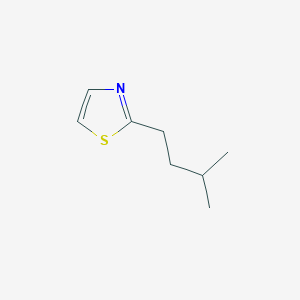

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. One of the key features of this compound is the presence of a pyrrol group attached to the pyrimidine ring, which may influence its chemical reactivity and physical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related pyrimidine derivatives and their synthesis, structure, and biological activities are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the treatment of various precursors under specific conditions. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones was achieved by treating 2-hydroxychalcones with 1,3-dimethylbarbituric acid in the presence of a catalyst, demonstrating a domino sequence of reactions including Michael addition, cyclization, and aerial oxidation . Another example is the synthesis of 2-amino-4,6-dimethyl pyrimidine using guanidine nitrate, acetylacetone, and sodium carbonate, which achieved a high yield under optimal conditions . These methods highlight the versatility of pyrimidine synthesis and the potential for creating a variety of substituted derivatives, including 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group was determined using elemental analysis, IR, and ^1H NMR spectra . Additionally, the crystal structure of one such compound was determined, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that similar structural analyses could be applied to 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine to understand its molecular conformation and interactions.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives was achieved through reactions with heterocumulenes, followed by elimination and tautomerisation . The reactivity of pyrimidine derivatives can also be influenced by substituents on the pyrimidine ring, as seen in the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . These studies provide a foundation for predicting the reactivity of 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be quite diverse. For example, some 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to pyrimidines, exhibited interesting antioxidant properties . The synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine demonstrated the use of safe and effective oxidation methods, which could be relevant for modifying the physical and chemical properties of related compounds . These studies underscore the importance of understanding the intrinsic properties of pyrimidine derivatives to predict the behavior of 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine.

科学研究应用

合成和生物活性

已合成和研究了4,6-二甲基-2-(1H-吡咯-1-基)嘧啶及相关化合物的各种生物活性。例如,Xu等人(2010)合成了含有4,6-二甲基-嘧啶-2-基硫代三唑基团的新型三唑化合物,并发现它们具有杀真菌和促进植物生长的活性 (Xu, Jian, Shi, & Li, 2010)。

杀虫和抗菌潜力

Deohate和Palaspagar(2020)对嘧啶连接的吡唑杂环化合物的合成进行了研究,显示出其具有杀虫和抗菌潜力。该研究涉及N-(4,6-二甲基-嘧啶-2-基)-3-氧代丁酰胺与取代酸酰肼在微波辐射下的环缩合 (Deohate & Palaspagar, 2020)。

光物理性质和pH传感应用

Yan等人(2017)设计并合成了嘧啶-邻苯二甲酰亚胺衍生物,揭示了它们由于光物理性质和氮原子可逆质子化而具有作为比色pH传感器和逻辑门的潜力 (Yan, Meng, Li, Ge, & Lu, 2017)。

质子亲和力测定

Thomas和Morrison(2000)使用五重四极质谱仪上的动力学方法测定了4,6-二甲基-嘧啶的质子亲和力,有助于了解其化学性质 (Thomas & Morrison, 2000)。

硫属化合物的合成

Bhasin等人(2013)合成了新的2-嘧啶基硫属化合物,包括双(4,6-二甲基-2-嘧啶基)二硒化物和4,6-二甲基-2-(苯硒基)嘧啶。这些化合物已使用各种光谱技术进行表征 (Bhasin, Arora, Grover, Jyoti, Singh, Mehta, Bhasin, & Jacob, 2013)。

温和合成方法

Hongbin(2011)报道了从乙酰丙酮中温和合成4,6-二甲基-2-(甲磺基)嘧啶的方法,突出了合成过程中的有效氧化方法 (Hongbin, 2011)。

生物活性筛选

Monka等人(2020)对合成的嘧啶硫代磺酸酯的生物活性进行了预测筛选,表明它们作为低毒物质在广泛的生物活性研究中具有潜在作用,特别是在抗癌研究中 (Monka, Stadnytska, Charka, Roman, Shiyan, Khomitska, & Lubenets, 2020)。

Zn(II)配合物研究

Godino-Salido等人(1994)研究了含有硫代嘧啶衍生物的Zn(II)配合物,包括4,6-二甲基-2-硫代嘧啶,揭示了固体配合物的分子结构及其与Zn(II)的相互作用的见解 (Godino-Salido, Gutiérrez-Valero, López-Garzón, & Moreno-Sánchez, 1994)。

属性

IUPAC Name |

4,6-dimethyl-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGBKRDYKUFMJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609908 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

60795-33-7 |

Source

|

| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

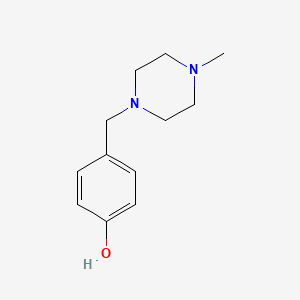

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)